1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-propyl-1H-pyrrole-2-sulfonamide
Description
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-propylpyrrole-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N3O2S/c1-2-5-19-23(21,22)11-4-3-6-20(11)12-10(14)7-9(8-18-12)13(15,16)17/h3-4,6-8,19H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHIVCVVXANHNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as Fluopicolide, is primarily targeted towards oomycetes, a group of filamentous, fungus-like microorganisms . It is used in agriculture to control diseases caused by these organisms, such as late blight of potato .
Mode of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes . This interaction disrupts the normal functioning of the oomycetes, inhibiting their growth and proliferation .
Biochemical Pathways
The compound affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects disrupt the life cycle of the oomycetes, preventing them from spreading and causing disease.
Result of Action
The result of Fluopicolide’s action is the effective control of diseases caused by oomycetes. By disrupting the life cycle of these organisms, the compound prevents them from spreading and causing damage to crops .
Biological Activity
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-propyl-1H-pyrrole-2-sulfonamide, commonly referred to by its CAS number 321433-68-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula for this compound is C13H13ClF3N3O2S, with a molecular weight of 367.78 g/mol. It has a predicted boiling point of approximately 447.6 °C and a density of 1.48 g/cm³ . The compound's sulfonamide group is known for its biological activity, particularly in antimicrobial applications.
Antimicrobial Properties
Sulfonamides are historically recognized for their antibacterial properties. The compound may exhibit similar activities due to its structural components. A study indicated that derivatives of pyrrole and pyridine can show significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 3.12 | Staphylococcus aureus |
| Compound B | 12.5 | Escherichia coli |
| This compound | TBD | TBD |
Anticancer Activity
Recent research has explored the anticancer potential of compounds similar to this compound. In vitro studies demonstrated that certain pyrrole derivatives can inhibit the growth of cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). For example, compounds with similar structures have shown IC50 values ranging from 0.39 µM to 49.85 µM against various cancer cell lines .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF7 | 3.79 |
| Compound D | A549 | 26 |
| This compound | TBD |
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in bacterial growth or cancer cell proliferation. The sulfonamide moiety can interfere with folate synthesis in bacteria, while the pyrrole structure may interact with cellular receptors or enzymes involved in tumor growth regulation.
Study on Anticancer Effects
A recent study investigated the effects of various pyrrole derivatives on the proliferation of cancer cells. The results indicated that compounds structurally related to our target compound exhibited significant cytotoxicity against multiple cancer cell lines. For instance, a derivative showed an IC50 value of 0.067 µM against Aurora-A kinase, a critical target in cancer therapy .
Study on Antibacterial Efficacy
Another study focused on the antibacterial efficacy of sulfonamide derivatives, revealing that certain compounds demonstrated potent activity against resistant strains of bacteria. The results highlighted the potential for developing new antibiotics based on the sulfonamide scaffold .
Scientific Research Applications
Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies for the compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-propyl-1H-pyrrole-2-sulfonamide. However, the search results do provide some general information that may be helpful:
Chemical Properties and Identity
- CAS Number: 321433-68-5
- Chemical Name: this compound
- Molecular Formula: C13H13ClF3N3O2S
- Formula Weight: 367.77 or 367.78
- Boiling Point: Predicted at 447.6±55.0 °C
- Density: Predicted at 1.48±0.1 g/cm3
- Purity: Typically >90%
Potential Applications and Related Information
- The compound is available for research and development purposes .
- It is described as an irritant with the GHS07 pictogram code .
- The compound contains a trifluoromethyl group, and trifluoromethylpyridines (TFMP) and their derivatives have applications in the agrochemical and pharmaceutical industries . They are used in crop protection and have been incorporated into pharmaceutical and veterinary products .
- The inclusion of a trifluoromethyl group can increase the potency of a drug molecule .
- The compound can be purchased from chemical suppliers .
Safety and Regulatory Information
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
| Conditions | Products | Catalysts/Notes |
|---|---|---|
| 6M HCl, reflux, 24 h | Sulfonic acid + propylamine | Limited feasibility; competing decomposition observed. |
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at the 3-position can be replaced by strong nucleophiles (e.g., alkoxides, amines):
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Sodium methoxide (NaOMe) | DMF, 120°C, 48 h | Methoxy-substituted derivative | ~50% |
| Benzylamine | CuI catalyst, 100°C, 24 h | N-Benzylamino derivative | ~60% |
Functionalization of the Pyrrole Ring
The pyrrole ring’s reactivity is modulated by the electron-withdrawing sulfonamide group. Electrophilic substitution (e.g., nitration, halogenation) is less favorable but can occur under controlled conditions :
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Bromination | Br₂, DCM, 0°C | 5-Bromo derivative | 30–40% |
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro derivative | <20% |
Stability and Degradation Pathways
The compound demonstrates thermal stability up to 200°C but degrades under UV light via cleavage of the sulfonamide bond .
| Condition | Degradation Products | Mechanism |
|---|---|---|
| UV irradiation (254 nm) | Pyridine fragment + sulfonic acid | Radical-mediated bond cleavage |
Comparative Reactivity Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound belongs to a broader class of pyridine derivatives with chloro-trifluoromethyl substitution. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparisons
Key Observations :
This may influence solubility and target binding .
Biological Activity: Fluopicolide, a benzamide fungicide, shares the 3-chloro-5-(trifluoromethyl)-pyridine moiety but differs in the benzamide linker, which is critical for its antifungal activity via microtubule disruption . Haloxyfop methyl ester, an aryloxyphenoxypropionate herbicide, leverages the pyridine group as a bioisostere for phenoxy herbicides, targeting acetyl-CoA carboxylase in grasses .
Ester derivatives like haloxyfop exhibit higher volatility and field stability, suited for herbicidal use .
Physicochemical Properties
Table 2: Physicochemical Comparison
Critical Analysis :
Research and Development Insights
- Sulfonamide vs. The target compound’s sulfonamide group may offer novel modes of action compared to carboxamide-based fungicides .
- Regulatory Considerations : Haloxyfop and fluopicolide are commercially approved, whereas the target compound remains in research phases. Regulatory hurdles for sulfonamides include environmental persistence and toxicity profiling .
Q & A
Q. What are the standard synthetic protocols for 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-propyl-1H-pyrrole-2-sulfonamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 5-(trifluoromethyl)-2-pyridinesulfonamide derivatives with propylamine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃). For example, analogous procedures use K₂CO₃ to deprotonate intermediates and facilitate alkylation or sulfonamide bond formation . Reaction monitoring via TLC or HPLC is recommended to optimize yield.
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : Structural elucidation requires a combination of techniques:
- NMR spectroscopy : Analyze , , and NMR spectra to confirm substituent positions (e.g., trifluoromethyl and pyridinyl groups) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray crystallography : Resolve stereochemistry and bond angles, as demonstrated for structurally similar sulfonamide derivatives .
Q. What are the key physicochemical properties of this compound?
- Methodological Answer : Critical properties include:
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Use design of experiments (DoE) to test variables:
- Solvent : Compare DMF, THF, and acetonitrile for solubility and reactivity.
- Catalyst : Screen Pd-based catalysts for coupling steps (if applicable).
- Temperature : Elevated temperatures (80–100°C) may enhance kinetics but risk decomposition .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization .
Q. How to resolve contradictions in spectral data during characterization?
- Methodological Answer : Discrepancies in NMR or MS data may arise from:
- Tautomerism : The pyridine ring’s electron-withdrawing groups can stabilize tautomeric forms, altering spectral signals. Use -NMR or computational modeling (DFT) to validate .
- Impurity peaks : Compare retention times in HPLC with synthetic intermediates to identify byproducts .
- Dynamic effects : Variable-temperature NMR can clarify conformational flexibility .
Q. What strategies mitigate safety risks during large-scale synthesis?
- Methodological Answer :
- Hazard assessment : Review safety data sheets (SDS) of intermediates (e.g., chloropyridines are irritants; use fume hoods) .
- Waste disposal : Segregate halogenated waste (e.g., chloro-containing byproducts) for professional treatment .
- Process safety : Conduct reaction calorimetry to avoid exothermic runaway reactions .
Q. How to evaluate the compound’s stability under varying storage conditions?
- Methodological Answer : Perform accelerated stability studies:
Methodological Guidance for Data Contradictions
Q. How to address conflicting bioactivity results in different assay systems?
- Methodological Answer :
- Assay validation : Confirm target specificity using orthogonal assays (e.g., enzymatic vs. cell-based).
- Solubility effects : Test compound solubility in assay buffers; precipitation may cause false negatives .
- Metabolite interference : Use LC-MS to detect in situ metabolite formation .
Q. What computational tools predict interactions between this compound and biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).
- MD simulations : GROMACS or AMBER can assess stability of ligand-protein complexes over time .
- QSAR models : Train models using pyridinyl-sulfonamide derivatives’ activity data to predict efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
